molecular formula C14H16FNO B1297681 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 100445-51-0

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B1297681
CAS No.: 100445-51-0
M. Wt: 233.28 g/mol
InChI Key: IPWMRCZGHYSQOD-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS RN: 72036-55-6, Molecular Formula: C14H15FNO) is a high-purity enaminone building block designed for synthetic and medicinal chemistry research. This compound serves as a versatile precursor in the development of novel heterocyclic systems. Its primary research value lies in its role as a key intermediate in transition-metal-free synthesis protocols. Scientific studies have demonstrated its application in the efficient construction of 1,4-benzothiazine derivatives via a sulfur insertion reaction initiated by potassium sulfide (K₂S), forming two new carbon-sulfur bonds under mild, oxidant-free conditions . The enaminone scaffold is also a subject of study in trans-amination processes and in the synthesis of various heterocyclic compounds with potential antimicrobial activity . As a research chemical, it provides a valuable template for exploring new reaction pathways and developing biologically active molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWMRCZGHYSQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344987
Record name 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100445-51-0
Record name 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The primary method includes the following steps:

  • Starting Materials : The synthesis begins with 4-fluoroaniline and 5,5-dimethylcyclohexane-1,3-dione.

  • Deprotonation : A base such as sodium hydride or potassium carbonate is used to deprotonate the amine group of 4-fluoroaniline.

  • Nucleophilic Addition : The deprotonated amine then undergoes nucleophilic addition to the carbonyl group of the cyclohexanedione.

  • Cyclization : The reaction mixture is heated under reflux in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to promote cyclization and formation of the desired product.

  • Purification : The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Reaction Conditions

The reaction conditions play a crucial role in the yield and purity of the final product:

  • Temperature : Reactions are typically conducted at elevated temperatures (around 70–100 °C).

  • Solvent : Inert solvents such as THF or DMF are preferred to prevent unwanted side reactions.

  • Time : Reaction times can vary from several hours to overnight depending on the specific conditions employed.

Research Findings

Recent studies have explored various aspects of the synthesis and application of this compound:

Yield and Purity

Research indicates that yields for this compound can exceed 90% under optimized conditions. For example, a study reported a yield of 94% when using specific reaction parameters such as temperature control and careful monitoring of reactant ratios.

Mechanistic Insights

Mechanistic studies have shown that the presence of the fluorine atom in the phenyl ring significantly affects both reactivity and biological activity. The fluorine enhances lipophilicity and may improve binding affinity to biological targets.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name Substituent (R) Molecular Formula Molecular Weight Notable Features Reference
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 4-Fluorophenyl C₁₄H₁₅FNO 247.28 g/mol Envelope conformation; intramolecular N–H⋯O hydrogen bonding
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 4-Bromophenyl C₁₄H₁₅BrNO 294.19 g/mol Increased molecular weight due to Br; similar puckered ring conformation
5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one 4-Trifluoromethoxyphenyl C₁₅H₁₅F₃NO₂ 314.29 g/mol Enhanced lipophilicity from CF₃O group; potential for altered solubility
2,2′-Methylenebis(3-((4-fluorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one) Dimer with methylene linker C₂₈H₂₈F₂N₂O₂ 476.53 g/mol Dimeric structure; higher melting point (235–237°C); extended π-conjugation
(E)-2,2′-[3-(4-Fluorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Bis-cyclohexenone with fluorostyryl linker C₂₅H₂₉FO₄ 412.50 g/mol Propene linker; flattened boat conformation in pyran ring; E-geometry of C=C

Key Observations:

Bromine’s larger atomic radius may also influence crystal packing .

Functional Group Variation: The trifluoromethoxy group (C₁₅H₁₅F₃NO₂) introduces significant lipophilicity, which could enhance membrane permeability in biological systems .

Linker Effects: The propene-linked bis-cyclohexenone derivative (C₂₅H₂₉FO₄) adopts a distinct flattened boat conformation in the pyran ring, with the E-geometry of the C=C bond preventing steric clashes .

Conformational and Crystallographic Differences

  • Cyclohexenone Ring Puckering: In this compound derivatives, the cyclohexenone ring typically adopts an envelope conformation, with the dimethyl-substituted carbon deviating from the plane . In contrast, the pyran ring in propene-linked analogs (e.g., C₂₅H₂₉FO₄) exhibits a flattened boat conformation, influenced by the rigidity of the linker .
  • Hydrogen Bonding: Intramolecular N–H⋯O and O–H⋯O hydrogen bonds are common in these compounds, stabilizing the enone system. For example, in the dimeric compound (C₂₈H₂₈F₂N₂O₂), weak C–H⋯O interactions dominate the crystal packing .

Implications for Research and Development

The compound’s crystallographic features, such as predictable hydrogen bonding and conformational stability, make it a candidate for crystal engineering and materials science applications . Further studies could explore its reactivity in heterocyclic synthesis or its role as a ligand in coordination chemistry.

Biological Activity

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a fluorophenyl group attached to an amino group and a dimethylcyclohexenone ring. This compound has garnered attention in biochemical research due to its potential biological activities, particularly its anti-inflammatory and anticancer properties.

  • Molecular Formula : C₁₄H₁₆FNO
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 100445-51-0

Biochemical Activity

The compound exhibits significant biochemical activity through its interaction with various enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thus showcasing its potential as an anti-inflammatory agent.

  • Enzyme Inhibition : The binding of this compound to the active sites of COX and LOX enzymes inhibits their activity, leading to reduced synthesis of inflammatory mediators.
  • Cellular Effects : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that the compound could inhibit the proliferation of various cancer cell lines. For instance, it was found to significantly reduce cell viability in human breast cancer cells by inducing G1 phase cell cycle arrest and promoting apoptosis .

Anti-inflammatory Effects

In vivo studies have shown that this compound can effectively reduce inflammation in animal models. It was administered in models of acute inflammation, resulting in a marked decrease in edema and inflammatory cytokine levels. These findings suggest that it may be a viable candidate for developing new anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneStructureAnticancer properties; inhibits HDAC
3-(4-Chlorophenyl)amino-5,5-dimethylcyclohex-2-en-1-oneStructureSimilar anti-inflammatory effects

Unique Features

The presence of a fluorophenyl group in this compound contributes to its distinct chemical properties compared to similar compounds. This structural feature enhances its binding affinity for target enzymes and influences its biological activity.

Case Study 1: In Vitro Anticancer Activity

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction of tumor size in xenograft models. The compound was administered orally over a period of four weeks, leading to a decrease in tumor growth rates compared to control groups.

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study focusing on inflammation, the compound was tested in a carrageenan-induced paw edema model. Results indicated that administration of the compound reduced paw swelling significantly within four hours post-administration compared to untreated controls.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer:
A viable route involves enolate alkylation of 5,5-dimethylcyclohex-2-en-1-one using n-BuLi to generate the enolate, followed by reaction with 1-(bromomethyl)-4-fluorobenzene under controlled temperatures (−78°C to 0°C) to minimize side reactions . Catalyst selection (e.g., KI for improved electrophilic reactivity) and solvent choice (THF or toluene) significantly impact yield. Post-synthesis, purification via column chromatography (silica gel with heptane/tert-butyl methyl ether gradients) ensures >99% purity .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (using SHELXL or SHELXTL software ) resolves bond lengths, angles, and hydrogen-bonding networks. Monoclinic C2/c symmetry (common in similar fluorophenyl derivatives) should be anticipated based on analogous structures .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6 or CDCl3) confirm regioselectivity, with characteristic shifts for the enone (δ ~6.0–7.0 ppm) and fluorophenyl (δ ~7.2–7.8 ppm) groups. FT-IR identifies carbonyl stretches (~1650–1700 cm1^{-1}) and N–H vibrations (~3300 cm1^{-1}) .

Advanced: How can researchers resolve contradictions between experimental crystallographic data and computational conformational predictions for the cyclohexenone ring?

Methodological Answer:
Discrepancies often arise from neglecting solvent effects or dynamic puckering. Apply Cremer-Pople puckering coordinates to quantify ring distortion (e.g., amplitude qq and phase angle ϕ\phi) from X-ray data. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) incorporating implicit solvation models (e.g., PCM). If deviations persist (>5° in torsion angles), re-evaluate computational parameters or consider dynamic effects via molecular dynamics simulations .

Advanced: What strategies mitigate low crystallinity during X-ray diffraction studies of this compound?

Methodological Answer:

  • Crystallization : Use mixed solvents (e.g., ethanol/water) for slow nucleation. Analogous fluorophenyl derivatives achieve high-quality crystals via vapor diffusion .
  • Cryoprotection : For temperature-sensitive crystals, employ glycerol or PEG 400 as cryoprotectants during data collection at 100 K .
  • Data Processing : Use SHELXE or OLEX2 to handle weak diffraction patterns, applying multi-scan absorption corrections (e.g., ABSCOR ).

Advanced: How does the 4-fluorophenyl substituent influence electronic properties and reactivity in this compound?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine reduces electron density at the aromatic ring, altering tautomerism equilibria (e.g., enamine vs. imine forms). Monitor via 19F^{19}\text{F} NMR (δ ~−110 to −120 ppm) .
  • Reactivity : The substituent enhances electrophilicity at the cyclohexenone carbonyl, facilitating nucleophilic additions. Kinetic studies (UV-Vis or stopped-flow methods) under varying pH/polarity quantify rate constants for reactions like Michael additions .

Advanced: How can researchers address discrepancies in observed vs. predicted tautomeric forms in solution vs. solid state?

Methodological Answer:

  • Variable-Temperature NMR : Probe tautomerism in solution (DMSO-d6, 25–80°C) to detect equilibrium shifts. Compare with solid-state IR (KBr pellet) for enol vs. keto dominance .
  • X-Ray Powder Diffraction (XRPD) : Validate bulk solid-state tautomerism against single-crystal data. For metastable forms, pair with DSC to identify phase transitions .

Advanced: What computational approaches best predict the compound’s biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with flexible ligand parameters to model binding to targets (e.g., FAD-dependent oxidoreductases ). Validate with MM-GBSA free-energy calculations.
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., fluorophenyl as a hydrogen-bond acceptor) to guide SAR studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

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